molecular formula C11H21NO2 B2466154 Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate CAS No. 2248308-36-1

Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate

Cat. No. B2466154
CAS RN: 2248308-36-1
M. Wt: 199.294
InChI Key: LLPLDJYWAAUUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as tert-leucine and is a derivative of leucine, which is an essential amino acid that plays a vital role in protein synthesis. Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate is not fully understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with various electrophiles. This reaction leads to the formation of stable intermediates that can be further reacted with other reagents to form various products.
Biochemical and Physiological Effects:
Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been shown to have various biochemical and physiological effects. This compound has been found to enhance the activity of various enzymes, including proteases and esterases. Furthermore, tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of using this compound is its high reactivity and selectivity. This compound can react with various electrophiles and form stable intermediates that can be further reacted to form various products. However, one of the limitations of using tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate is its high cost and limited availability.

Future Directions

There are several future directions for the research on tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate. One of the future directions is the development of new synthetic methods for the preparation of this compound. Another future direction is the investigation of the mechanism of action of this compound and its potential applications in various fields such as drug discovery and asymmetric synthesis. Furthermore, the study of the biochemical and physiological effects of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been achieved using several methods. One of the most commonly used methods involves the reaction between tert-butyl 2-cyclopentenylcarbamate and methylmagnesium bromide. This reaction leads to the formation of tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate in good yields. Other methods involve the reaction between tert-butyl 2-cyclopentenylcarbamate and various reagents such as sodium hydride, sodium borohydride, and lithium aluminum hydride.

Scientific Research Applications

Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been widely used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various peptides and proteins. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate has been used in the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-6-5-7-11(8,12)9(13)14-10(2,3)4/h8H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPLDJYWAAUUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate

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